
lithium;3,4-dimethyl-2H-thiophen-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3,4-dimethyl-2H-thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of lithium in this compound adds unique properties, making it significant in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,4-dimethyl-2H-thiophen-2-ide typically involves the reaction of 3,4-dimethyl-2H-thiophen-2-one with a lithium reagent. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or diethyl ether. The reaction conditions usually require low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the purity and yield of the compound. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Lithium;3,4-dimethyl-2H-thiophen-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Lithium;3,4-dimethyl-2H-thiophen-2-ide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of lithium;3,4-dimethyl-2H-thiophen-2-ide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- Lithium;3,4-dimethoxybenzoate
- Lithium;3-methyl-2H-thiophen-2-ide
Uniqueness
Lithium;3,4-dimethyl-2H-thiophen-2-ide is unique due to the presence of both lithium and the 3,4-dimethyl substitution on the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
583855-46-3 |
|---|---|
分子式 |
C6H7LiS |
分子量 |
118.2 g/mol |
IUPAC名 |
lithium;3,4-dimethyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C6H7S.Li/c1-5-3-7-4-6(5)2;/h3H,1-2H3;/q-1;+1 |
InChIキー |
GFAVIINVYRWBCR-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=CS[C-]=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)

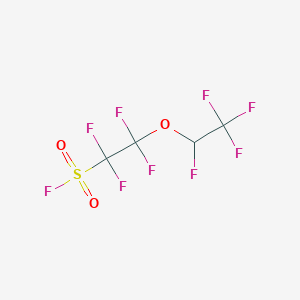

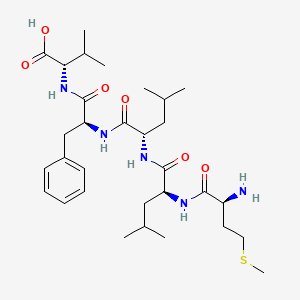
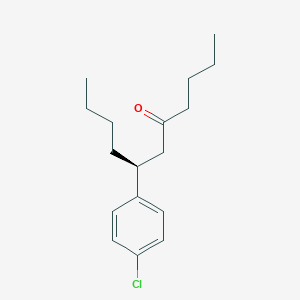
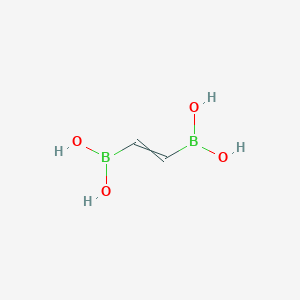

![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)
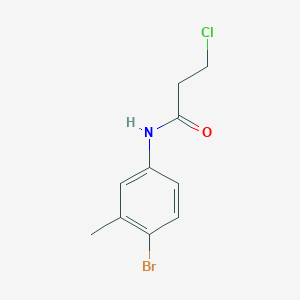

![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
